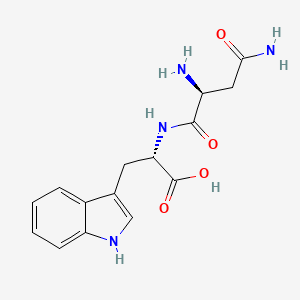
Asparaginyl-Tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Asparaginyl-Tryptophan is a dipeptide composed of the amino acids asparagine and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asparaginyl-Tryptophan typically involves the coupling of asparagine and tryptophan using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Asparaginyl-Tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: Reduction reactions may target the amide bonds or side chains of the amino acids.
Substitution: Substitution reactions can occur at the side chains of asparagine or tryptophan, leading to modified derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while substitution reactions can produce various modified peptides with altered functional groups.
Scientific Research Applications
Asparaginyl-Tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: this compound is investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Research explores its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological effects.
Industry: It is utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Asparaginyl-Tryptophan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and modulating biological processes. For instance, the tryptophan residue may interact with aromatic amino acid-binding sites, while the asparagine residue can form hydrogen bonds with polar groups in proteins.
Comparison with Similar Compounds
Similar Compounds
Asparaginyl-Phenylalanine: Similar to Asparaginyl-Tryptophan but with phenylalanine instead of tryptophan.
Asparaginyl-Tyrosine: Contains tyrosine in place of tryptophan, offering different chemical properties.
Asparaginyl-Leucine: Features leucine, providing insights into the effects of hydrophobic residues.
Uniqueness
This compound is unique due to the presence of tryptophan, an aromatic amino acid with distinct chemical and biological properties. This uniqueness makes it valuable for studying specific interactions and reactions that are not possible with other dipeptides.
Properties
CAS No. |
74105-03-6 |
|---|---|
Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C15H18N4O4/c16-10(6-13(17)20)14(21)19-12(15(22)23)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |
InChI Key |
RGGVDKVXLBOLNS-JQWIXIFHSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






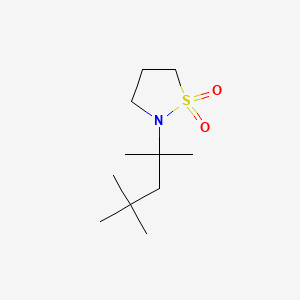
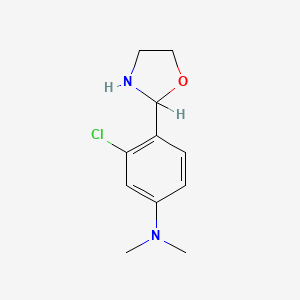
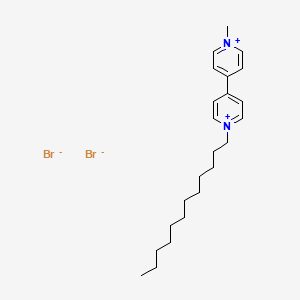
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
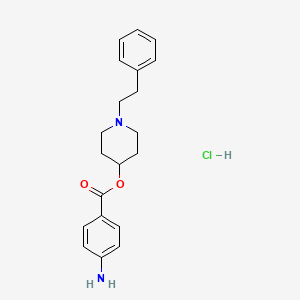
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
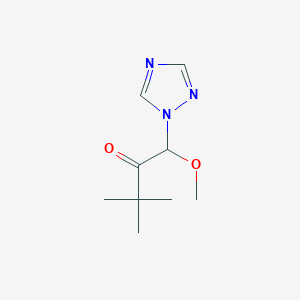
![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
